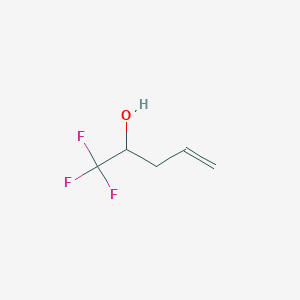

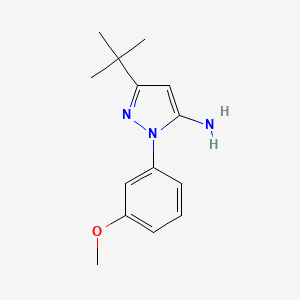

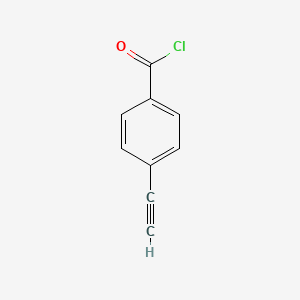

![molecular formula C16H15N3 B1311434 2-(5,6,7,8-四氢萘-2-基)咪唑并[1,2-a]嘧啶 CAS No. 887360-58-9](/img/structure/B1311434.png)

2-(5,6,7,8-四氢萘-2-基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines, such as “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine”, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized from various substrates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .

科学研究应用

合成方法和结构修饰

CBr4 介导的氧化 C-N 键形成: Huo 等人 (2016) 的一项研究概述了一种通过四溴化碳介导的氧化碳氮键形成来创建复杂的咪唑并[1,2-a]嘧啶的方法,展示了在温和、无金属条件下合成类似化合物的合成途径 (霍, 唐, 谢, 王, & 董, 2016).

减少代谢的药物化学策略: Linton 等人 (2011) 讨论了减轻醛氧化酶在包括咪唑并[1,2-a]嘧啶在内的化合物中快速代谢的策略,提供了对结构调整以增强稳定性的见解 (林顿, 康, 奥内拉斯, 凯法特, 胡, 佩里什, 姜, & 郭, 2011).

生物活性与治疗潜力

抗菌活性: Kethireddy、Eppakayala 和 Maringanti (2015) 合成了显示出显着抗菌特性的新型衍生物,突出了此类化合物在解决多重耐药感染中的潜力 (凯西雷迪, 埃帕卡亚拉, & 马林甘蒂, 2015).

抗肿瘤活性: Abdel-Hafez (2007) 合成了一系列衍生物,对测试的细胞系表现出不同程度的抗肿瘤活性,展示了这些化合物在癌症治疗中的潜力 (阿卜杜勒-哈菲兹, 2007).

治疗剂支架: Deep 等人 (2016) 回顾了咪唑并[1,2-a]吡啶支架在药物化学中的广泛应用,注意到它存在于各种市售制剂中,并具有开发新型治疗剂的潜力 (迪普, 巴蒂亚, 考尔, 库马尔, 贾恩, 辛格, 巴特拉, 考希克, & 德布, 2016).

化学遗传学分析

酵母和人类细胞中的靶向通路: Yu 等人 (2008) 对咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶进行了化学遗传学分析,揭示了它们靶向必需的、保守的细胞过程,并提出了酵母和人类细胞之间保守的通路 (于, 洛佩兹, 阿纳弗卢斯, 埃尔巴利, 哈马尔, 埃里克森, 海斯勒, 麦奎班, 吉维尔, 尼斯洛, 布恩, 布朗, & 贝拉乌伊, 2008).

未来方向

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.

Mode of Action

Similar compounds, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that our compound may interact with its targets in a way that alters their function, leading to therapeutic effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.

Result of Action

Similar compounds have shown a wide range of biological activities , suggesting that our compound may also have diverse molecular and cellular effects.

属性

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFNAXISWDYFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181935 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine | |

CAS RN |

887360-58-9 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。